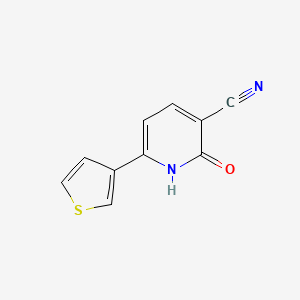![molecular formula C22H31Cl2N5O B14916378 4-(1-{1-[1-tert-butyl-3-(2,4-dichlorophenyl)-2-propen-1-yl]-1H-tetrazol-5-yl}-1-methylpropyl)morpholine](/img/structure/B14916378.png)
4-(1-{1-[1-tert-butyl-3-(2,4-dichlorophenyl)-2-propen-1-yl]-1H-tetrazol-5-yl}-1-methylpropyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-{1-[1-tert-butyl-3-(2,4-dichlorophenyl)-2-propen-1-yl]-1H-tetrazol-5-yl}-1-methylpropyl)morpholine is a complex organic compound featuring a morpholine ring substituted with a tetrazole group, a tert-butyl group, and a dichlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-{1-[1-tert-butyl-3-(2,4-dichlorophenyl)-2-propen-1-yl]-1H-tetrazol-5-yl}-1-methylpropyl)morpholine typically involves multiple steps, starting from commercially available precursorsCommon reagents used in these steps include tert-butyl hydroperoxide, benzyl cyanide, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-{1-[1-tert-butyl-3-(2,4-dichlorophenyl)-2-propen-1-yl]-1H-tetrazol-5-yl}-1-methylpropyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like sodium borohydride (NaBH4) to form secondary alcohols.
Reduction: Reduction reactions can be performed using hydrogenation catalysts.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl hydroperoxide, sodium borohydride, and various catalysts. Reaction conditions typically involve controlled temperatures and pressures to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield secondary alcohols, while substitution reactions can introduce new functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
4-(1-{1-[1-tert-butyl-3-(2,4-dichlorophenyl)-2-propen-1-yl]-1H-tetrazol-5-yl}-1-methylpropyl)morpholine has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the synthesis of other complex organic molecules and materials.
Wirkmechanismus
The mechanism of action of 4-(1-{1-[1-tert-butyl-3-(2,4-dichlorophenyl)-2-propen-1-yl]-1H-tetrazol-5-yl}-1-methylpropyl)morpholine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic reactions, thereby facilitating the formation of new chemical bonds . Additionally, its unique structure allows it to interact with biological molecules, potentially modulating their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butylbenzene: Shares the tert-butyl group but lacks the tetrazole and morpholine rings.
BTTES: A water-soluble ligand used in CuAAC reactions, similar in its application as a ligand.
Uniqueness
4-(1-{1-[1-tert-butyl-3-(2,4-dichlorophenyl)-2-propen-1-yl]-1H-tetrazol-5-yl}-1-methylpropyl)morpholine is unique due to its combination of a morpholine ring, a tetrazole group, and a dichlorophenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C22H31Cl2N5O |
|---|---|
Molekulargewicht |
452.4 g/mol |
IUPAC-Name |
4-[2-[1-[(E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]tetrazol-5-yl]butan-2-yl]morpholine |
InChI |
InChI=1S/C22H31Cl2N5O/c1-6-22(5,28-11-13-30-14-12-28)20-25-26-27-29(20)19(21(2,3)4)10-8-16-7-9-17(23)15-18(16)24/h7-10,15,19H,6,11-14H2,1-5H3/b10-8+ |
InChI-Schlüssel |
GMJLQLFCHOSSHX-CSKARUKUSA-N |
Isomerische SMILES |
CCC(C)(C1=NN=NN1C(/C=C/C2=C(C=C(C=C2)Cl)Cl)C(C)(C)C)N3CCOCC3 |
Kanonische SMILES |
CCC(C)(C1=NN=NN1C(C=CC2=C(C=C(C=C2)Cl)Cl)C(C)(C)C)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[1-(2,4-dimethoxyphenyl)ethylidene]-3-nitrobenzohydrazide](/img/structure/B14916300.png)



![N-[4-(benzyloxy)phenyl]-4-methoxybenzamide](/img/structure/B14916311.png)
![4-Fluoro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14916315.png)

![2-Methoxy-4-{3-[(4-methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol](/img/structure/B14916336.png)





![N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-2-nitrobenzamide](/img/structure/B14916388.png)
